molecular formula C11H12BrClOS B14051417 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14051417
M. Wt: 307.63 g/mol
InChI Key: YVKRNRRLSONQLF-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of 4-methylthiophenol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to attach the chloropropanone moiety. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation with hydrogen peroxide can produce sulfoxides .

Scientific Research Applications

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio group can undergo oxidation, generating reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromomethyl and methylthio groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-methylsulfanylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H12BrClOS/c1-15-11-5-8(4-10(14)7-13)2-3-9(11)6-12/h2-3,5H,4,6-7H2,1H3

InChI Key

YVKRNRRLSONQLF-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)CC(=O)CCl)CBr

Origin of Product

United States

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